NOTA-COG1410

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

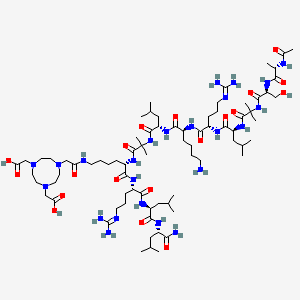

Fórmula molecular |

C76H140N24O19 |

|---|---|

Peso molecular |

1694.1 g/mol |

Nombre IUPAC |

2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid |

InChI |

InChI=1S/C76H140N24O19/c1-43(2)35-53(61(78)108)90-67(114)54(36-44(3)4)91-65(112)51(24-20-28-85-74(81)82)88-66(113)52(22-16-18-26-83-58(103)39-98-29-31-99(40-59(104)105)33-34-100(32-30-98)41-60(106)107)94-71(118)75(11,12)96-69(116)56(38-46(7)8)92-64(111)49(21-15-17-25-77)87-63(110)50(23-19-27-84-73(79)80)89-68(115)55(37-45(5)6)95-72(119)76(13,14)97-70(117)57(42-101)93-62(109)47(9)86-48(10)102/h43-47,49-57,101H,15-42,77H2,1-14H3,(H2,78,108)(H,83,103)(H,86,102)(H,87,110)(H,88,113)(H,89,115)(H,90,114)(H,91,112)(H,92,111)(H,93,109)(H,94,118)(H,95,119)(H,96,116)(H,97,117)(H,104,105)(H,106,107)(H4,79,80,84)(H4,81,82,85)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

Clave InChI |

BXRZFVPFNYKKBH-ITJFCMOYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)C |

SMILES canónico |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCNC(=O)CN1CCN(CCN(CC1)CC(=O)O)CC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

The Molecular Mechanisms of NOTA-COG1410: A Technical Overview

Introduction: NOTA-COG1410 is a novel agent with significant therapeutic and diagnostic potential in the realm of neurodegenerative diseases and neuroinflammation. It is a conjugate molecule composed of COG1410, a synthetic peptide mimicking apolipoprotein E (ApoE), and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), a bifunctional chelator. This dual structure endows this compound with the biological activity of the COG1410 peptide and the capability for radiolabeling for in vivo imaging. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on the signaling pathways modulated by its core active component, COG1410.

The Role of the NOTA Moiety

The NOTA component of the molecule serves as a chelating agent, primarily for the stable incorporation of radiometals.[1][2][3][4][5][6][7][8][9] This allows for the radiolabeling of the peptide, for instance with Gallium-68 (⁶⁸Ga), to create a tracer for Positron Emission Tomography (PET) imaging.[10][11][12][13][14] The conjugation of NOTA to COG1410 facilitates the non-invasive, in vivo visualization and quantification of the peptide's target engagement, such as its binding to the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2).[10][11] Therefore, the fundamental biological mechanism of action of this compound is dictated by the COG1410 peptide.

Core Mechanism of Action: COG1410 as an ApoE Mimetic

COG1410 is a synthetic peptide derived from the receptor-binding region of human ApoE.[15][16][17] Its mechanism of action is multifaceted, primarily centered on its neuroprotective and anti-inflammatory properties, which it exerts by engaging with key cell surface receptors and modulating downstream signaling cascades. The primary targets of COG1410 identified to date are the Low-density Lipoprotein Receptor-related Protein 1 (LRP1) and TREM2.

Interaction with Low-density Lipoprotein Receptor-related Protein 1 (LRP1)

LRP1 is a large endocytic and signaling receptor expressed on various cell types in the central nervous system, including neurons and glial cells.[18][19][20] COG1410, as an ApoE mimetic, binds to LRP1 and triggers a cascade of intracellular signaling events that are predominantly neuroprotective.[21]

Activation of LRP1 by COG1410 has been shown to ameliorate cerebral ischemia/reperfusion injury by suppressing neuroinflammation and oxidative stress.[21] One of the key downstream pathways inhibited by LRP1 activation is the TXNIP/NLRP3 inflammasome signaling pathway.[21] This inhibition leads to a reduction in microglial pro-inflammatory polarization and a promotion of their anti-inflammatory phenotype.[21]

Furthermore, LRP1 signaling is known to activate the Akt survival pathway, which plays a crucial role in preventing apoptosis in neurons.[22] LRP1 activation can also lead to the transactivation of other receptors, such as Trk receptors, further promoting neurite outgrowth and neuronal survival.[19][20]

Activation of Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)

TREM2 is a receptor primarily expressed on microglia, the resident immune cells of the brain.[23][24][25] It plays a critical role in microglial activation, phagocytosis, and the inflammatory response. COG1410 has been identified as a ligand for TREM2, and its binding activates downstream signaling pathways that are largely anti-inflammatory and neuroprotective.[23][26][27][28]

The activation of TREM2 by COG1410 leads to the engagement of the PI3K/Akt signaling pathway.[26][27][28] This pathway is central to promoting cell survival and reducing inflammation. Downstream of Akt, COG1410 has been shown to activate the CREB (cAMP response element-binding protein) and increase the expression of Brain-Derived Neurotrophic Factor (BDNF).[27] BDNF, in turn, signals through its receptor, TrkB, to promote neuronal survival, synaptic plasticity, and cognitive function.[27][29][30][31][32]

The COG1410-mediated activation of TREM2 also suppresses neuroinflammation by inhibiting the production of pro-inflammatory mediators.[23][24] For instance, it has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[17][23] This anti-inflammatory effect contributes significantly to its neuroprotective properties in models of ischemic stroke and traumatic brain injury.[17][23]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of COG1410.

| Model | Species | Dose | Administration Route | Time of Administration | Outcome | Reference |

| Cortical Contusion Injury | Rat | 0.8 mg/kg | IV | 30 min post-injury | Improved sensorimotor performance, reduced lesion size | [16] |

| Traumatic Brain Injury | Mouse | Not specified | IV | 120 min post-injury | Improved vestibulomotor function and spatial learning, attenuated microglial activation and neuronal death | [26] |

| Intracerebral Hemorrhage | Mouse | 2 mg/kg | IV | 30 min post-injury, then daily for 5 days | Reduced functional deficit, decreased inflammatory proteins and cerebral edema | [24] |

| Ischemic Stroke | Rat | Not specified | IV | 120 min post-MCAO | Improved vestibulomotor function, decreased infarct volume | [11] |

Detailed Experimental Protocols

Synthesis of ⁶⁸Ga-NOTA-COG1410 for PET Imaging

Objective: To radiolabel this compound with Gallium-68 for use as a PET tracer.

Methodology:

-

This compound is synthesized using standard solid-phase peptide synthesis methods, with the NOTA chelator conjugated to the peptide.[8]

-

Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.

-

The ⁶⁸Ga eluate is buffered to a pH of 3.5-4.0 using a sodium acetate (B1210297) solution.

-

A solution of this compound is added to the buffered ⁶⁸Ga solution.

-

The reaction mixture is heated at 95-100°C for 5-10 minutes.

-

The radiolabeled product, ⁶⁸Ga-NOTA-COG1410, is purified using a C18 Sep-Pak cartridge.

In Vivo Model of Traumatic Brain Injury (TBI)

Objective: To assess the neuroprotective effects of COG1410 in a murine model of TBI.

Methodology:

-

Animal Model: Adult male mice are used.

-

Induction of TBI: A controlled cortical impact (CCI) is delivered to the sensorimotor cortex to induce a focal brain injury.

-

Treatment: A single intravenous injection of COG1410 or vehicle is administered at a specified time point post-injury (e.g., 120 minutes).

-

Behavioral Assessment: Vestibulomotor function is assessed using tests such as the rotarod. Spatial learning and memory are evaluated using the Morris water maze.

-

Histological Analysis: At the end of the study, animals are euthanized, and brain tissue is collected. Immunohistochemistry is performed to assess microglial activation (e.g., using Iba1 staining) and neuronal death (e.g., using Fluoro-Jade B staining).[26]

This compound is a promising theranostic agent whose mechanism of action is driven by the ApoE mimetic peptide, COG1410. By engaging with LRP1 and TREM2 receptors, COG1410 activates multiple neuroprotective and anti-inflammatory signaling pathways, including the PI3K/Akt/CREB/BDNF axis, while simultaneously inhibiting detrimental inflammatory processes like the TXNIP/NLRP3 inflammasome. The NOTA moiety provides a versatile platform for radiolabeling, enabling the use of this compound as a PET imaging agent to non-invasively study its target engagement and pathophysiology in vivo. The preclinical data strongly support the continued investigation of this compound as a novel therapeutic and diagnostic tool for a range of neurological disorders characterized by neuroinflammation and neuronal damage.

References

- 1. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. NOTA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 5. Common Chelating Agents for Radionuclide-Labeled Targeting Peptides NovoPro [novoprolabs.com]

- 6. DOTA/NOTA functionalization - SB PEPTIDE [sb-peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Total solid-phase synthesis of NOTA-functionalized peptides for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of 68Ga-NOTA-COG1410 Targeting to TREM2 of TAMs as a Specific PET Probe for Digestive Tumor Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. 68Ga-NOTA-Aca-BBN(7-14) PET imaging of GRPR in children with optic pathway glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 68Ga-NOTA PET imaging for gastric emptying assessment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 18. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LRP1 Assembles Unique Co-receptor Systems to Initiate Cell Signaling in Response to Tissue-type Plasminogen Activator and Myelin-associated Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Low-density Lipoprotein Receptor-related Protein 1 (LRP1)-dependent Cell Signaling Promotes Axonal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of LRP1 Ameliorates Cerebral Ischemia/Reperfusion Injury and Cognitive Decline by Suppressing Neuroinflammation and Oxidative Stress through TXNIP/NLRP3 Signaling Pathway in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Low Density Lipoprotein Receptor-related Protein 1 Promotes Anti-apoptotic Signaling in Neurons by Activating Akt Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Distinct Signaling Pathways Regulate TREM2 Phagocytic and NFκB Antagonistic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. TREM2 activation alleviates neural damage via Akt/CREB/BDNF signalling after traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Activation of TREM2 attenuates neuroinflammation via PI3K/Akt signaling pathway to improve postoperative cognitive dysfunction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. BDNF/TrkB signaling endosomes in axons coordinate CREB/mTOR activation and protein synthesis in the cell body to induce dendritic growth in cortical neurons | eLife [elifesciences.org]

- 31. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]

- 32. youtube.com [youtube.com]

In-Depth Technical Guide: NOTA-COG1410 Binding Affinity to TREM2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a transmembrane receptor of the immunoglobulin superfamily predominantly expressed on myeloid cells, including microglia, macrophages, and osteoclasts. It plays a critical role in the regulation of inflammation, phagocytosis, and lipid metabolism. Dysfunctional TREM2 has been genetically linked to an increased risk of neurodegenerative diseases, most notably Alzheimer's disease. Consequently, TREM2 has emerged as a significant therapeutic and diagnostic target. This technical guide focuses on NOTA-COG1410, a novel peptide-based radioligand developed for targeting TREM2, with a particular emphasis on its binding characteristics and the underlying signaling pathways.

COG1410 is a synthetic peptide derived from the receptor-binding region of human apolipoprotein E (ApoE), specifically residues 138-149, with modifications to enhance stability. The sequence of COG1410 is Acetyl-AS-Aib-LRKL-Aib-KRLL-amide, where Aib is α-aminoisobutyric acid.[1][2] This ApoE-mimetic peptide has been shown to exert neuroprotective and anti-inflammatory effects.[3][4][5] For imaging purposes, COG1410 has been conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) to allow for radiolabeling with Gallium-68 (⁶⁸Ga), creating the PET probe ⁶⁸Ga-NOTA-COG1410.[6][7] This radioligand has been utilized for the specific imaging of TREM2-expressing tumor-associated macrophages (TAMs).[7]

Quantitative Binding Affinity Data

While the primary literature confirms the specific binding of ⁶⁸Ga-NOTA-COG1410 to TREM2-expressing cells, specific quantitative binding affinity data, such as the dissociation constant (Kd) or IC50 values from in vitro assays, are not publicly available in the reviewed literature. The studies highlight its high uptake in TREM2-positive tumors, indicating a strong interaction, but do not provide precise binding constants.[7]

| Compound | Target | Cell Type | Binding Characteristics | Reference |

| ⁶⁸Ga-NOTA-COG1410 | TREM2 | Tumor-Associated Macrophages (TAMs) | Specific binding and high uptake in TREM2-expressing tumors observed in PET imaging. | [7] |

| COG1410 | TREM2 | Microglia | Implicated in mediating anti-inflammatory and neuroprotective effects through TREM2. | [6] |

Experimental Protocols

Detailed experimental protocols for the specific binding assays of this compound to TREM2 are not fully detailed in the available literature. However, based on standard methodologies for radioligand binding assays, a general protocol can be outlined.

In Vitro Radioligand Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity and specificity of ⁶⁸Ga-NOTA-COG1410 to TREM2-expressing cells.

Materials:

-

⁶⁸Ga-NOTA-COG1410 (radioligand)

-

Unlabeled COG1410 (competitor)

-

TREM2-expressing cells (e.g., TAMs, transfected HEK293 cells)

-

Control cells (lacking TREM2 expression)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Washing buffer (e.g., ice-cold PBS)

-

Gamma counter

Procedure:

-

Cell Preparation: Culture TREM2-expressing and control cells to an appropriate density in multi-well plates.

-

Saturation Binding Assay:

-

To a series of wells with TREM2-expressing cells, add increasing concentrations of ⁶⁸Ga-NOTA-COG1410.

-

To a parallel set of wells, add the same concentrations of ⁶⁸Ga-NOTA-COG1410 along with a high concentration of unlabeled COG1410 to determine non-specific binding.

-

Incubate at a specified temperature (e.g., 4°C or 37°C) for a predetermined time to reach equilibrium.

-

Wash the cells with ice-cold washing buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the specific binding data.

-

-

Competitive Binding Assay:

-

To wells with TREM2-expressing cells, add a fixed concentration of ⁶⁸Ga-NOTA-COG1410.

-

Add increasing concentrations of unlabeled COG1410.

-

Incubate, wash, and measure radioactivity as described above.

-

Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

-

Specificity Assay:

-

Perform binding assays on control cells lacking TREM2 expression to confirm the specificity of ⁶⁸Ga-NOTA-COG1410 binding.

-

TREM2 Signaling Pathway and Experimental Workflow

TREM2 Signaling Pathway

Upon ligand binding, TREM2 associates with the transmembrane adapter protein DAP12 (also known as TYROBP). This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by Src family kinases. The phosphorylated ITAMs then recruit and activate spleen tyrosine kinase (Syk). Activated Syk initiates a downstream signaling cascade involving key molecules such as phosphatidylinositol 3-kinase (PI3K), phospholipase C gamma (PLCγ), and Vav, ultimately leading to the activation of transcription factors like NFAT and NF-κB. This cascade modulates cellular responses including phagocytosis, cell survival, and inflammatory cytokine production.

Caption: TREM2 Signaling Cascade.

Experimental Workflow for ⁶⁸Ga-NOTA-COG1410 Synthesis and Evaluation

The development and evaluation of a novel radiotracer like ⁶⁸Ga-NOTA-COG1410 involves a multi-step process, from synthesis and radiolabeling to in vitro and in vivo validation.

Caption: Workflow for Radiotracer Development.

Conclusion

This compound represents a promising peptide-based radiotracer for the non-invasive imaging of TREM2 expression. Its specificity for TREM2-positive cells has been demonstrated in preclinical models, highlighting its potential for diagnostic applications in oncology and neurodegenerative diseases. While direct quantitative binding affinity data remains to be publicly detailed, the existing evidence strongly supports a high-affinity interaction. Further studies are warranted to fully elucidate the binding kinetics and to translate this promising imaging agent into clinical practice. The understanding of the TREM2 signaling pathway provides a solid foundation for interpreting the functional consequences of targeting this receptor with agents like this compound.

References

- 1. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 2. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel apolipoprotein E-based peptide COG1410 improves sensorimotor performance and reduces injury magnitude following cortical contusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Chemical Structure and Properties of NOTA-COG1410

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOTA-COG1410 is a promising molecular agent with significant potential in both therapeutic and diagnostic applications. It comprises the apolipoprotein E (ApoE) mimetic peptide COG1410, known for its neuroprotective and anti-inflammatory properties, conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This conjugation allows for the radiolabeling of COG1410 with positron-emitting radionuclides, such as Gallium-68 (⁶⁸Ga), for in vivo imaging using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of this compound, with a focus on its application as a PET imaging agent targeting the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

Chemical Structure and Synthesis

This compound is a complex molecule resulting from the covalent linkage of the synthetic peptide COG1410 to the NOTA chelator.

COG1410 Peptide

COG1410 is a 12-amino acid peptide derived from the receptor-binding region of human apolipoprotein E (ApoE).[1] To enhance its stability and therapeutic efficacy, it incorporates aminoisobutyric acid (Aib) substitutions.[1]

Sequence: Acetyl-AS(Aib)LRKL(Aib)KRLL-amide[1]

NOTA Chelator

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a macrocyclic chelating agent widely used in nuclear medicine for its ability to stably coordinate with various radiometals, including Gallium-68.

This compound Conjugate

The synthesis of this compound involves the conjugation of a NOTA derivative to the COG1410 peptide. While the precise linkage details are often proprietary, a common strategy involves activating one of the carboxylic acid groups of NOTA and reacting it with a primary amine on the peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue.

Visual Representation of the Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the this compound conjugate.

Physicochemical and Biological Properties

This compound has been primarily investigated as a PET imaging agent targeting the TREM2 receptor, which is overexpressed on tumor-associated macrophages (TAMs) in various cancers.

| Property | Data | Reference |

| Target | Triggering Receptor Expressed on Myeloid cells 2 (TREM2) | |

| Peptide Sequence | Acetyl-AS(Aib)LRKL(Aib)KRLL-amide | [1] |

| Chelator | 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) | N/A |

| Radionuclide | Gallium-68 (⁶⁸Ga) | |

| Application | Positron Emission Tomography (PET) Imaging | |

| In Vivo Tumor Uptake | High uptake in TREM2-expressing tumors | |

| Specificity | Can distinguish tumors from inflammation |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the general methodologies for the synthesis, radiolabeling, and evaluation of this compound.

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not publicly available. However, a general procedure for conjugating a NOTA chelator to a peptide is as follows:

-

Peptide Synthesis: COG1410 is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

-

NOTA Activation: A commercially available activated form of NOTA, such as NOTA-NHS ester, is used.

-

Conjugation: The synthesized COG1410 peptide is dissolved in a suitable buffer (e.g., bicarbonate buffer, pH 8.5). The activated NOTA is then added in a molar excess and the reaction is allowed to proceed at room temperature for several hours.

-

Purification: The resulting this compound conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Gallium-68

The following is a general protocol for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga:

-

Elution of ⁶⁸Ga: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

-

Buffering: The pH of the ⁶⁸Ga eluate is adjusted to 4.0-4.5 using a suitable buffer, such as sodium acetate.

-

Labeling Reaction: The this compound conjugate is added to the buffered ⁶⁸Ga solution. The reaction mixture is then heated at 95-100°C for 5-10 minutes.

-

Quality Control: The radiochemical purity of the final ⁶⁸Ga-NOTA-COG1410 product is determined by radio-thin-layer chromatography (radio-TLC) or radio-HPLC.

Visual Representation of the Radiolabeling Workflow:

Caption: General workflow for the radiolabeling of this compound with Gallium-68.

Signaling Pathways and Mechanism of Action

COG1410, as an ApoE mimetic, is believed to exert its biological effects through interaction with ApoE receptors, including the Low-Density Lipoprotein Receptor (LDLR) family and TREM2. The binding of this compound to TREM2 on TAMs is the basis for its use as a PET imaging agent for cancer.

Visual Representation of the Proposed Signaling Cascade:

Caption: Proposed signaling pathway initiated by the binding of ⁶⁸Ga-NOTA-COG1410 to the TREM2 receptor on TAMs.

Preclinical Data

Preclinical studies have demonstrated the potential of ⁶⁸Ga-NOTA-COG1410 as a specific PET probe for imaging TREM2-expressing tumors.

Biodistribution

PET Imaging

Micro-PET/CT imaging studies have confirmed the in vivo targeting of ⁶⁸Ga-NOTA-COG1410 to TREM2-positive tumors. The tracer accumulation in the tumor allows for clear visualization and differentiation from surrounding healthy tissue and areas of inflammation.

Conclusion

This compound is a promising theranostic agent that combines the therapeutic potential of the COG1410 peptide with the diagnostic capabilities of PET imaging. Its ability to specifically target the TREM2 receptor opens up new avenues for the diagnosis and monitoring of diseases characterized by high TREM2 expression, particularly in the context of oncology. Further research is warranted to fully elucidate its pharmacokinetic profile, binding affinity, and clinical utility. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study and application of this novel molecular probe.

References

COG1410 Peptide: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

COG1410 is a synthetic peptide mimetic of apolipoprotein E (ApoE) that has demonstrated significant therapeutic potential in a range of preclinical models of neurological injury and microbial infection. Derived from the receptor-binding region of ApoE, COG1410 has been engineered for enhanced stability and efficacy. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of COG1410, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its signaling pathways. While preclinical data are promising, it is important to note that as of the latest available information, COG1410 has not entered formal clinical trials.

Introduction: The Genesis of an ApoE Mimetic

Apolipoprotein E is a crucial protein in the central nervous system, involved in lipid transport, neuronal signaling, and the response to injury. Its neuroprotective and anti-inflammatory properties have made it an attractive therapeutic target. However, the full-length ApoE protein has limitations as a drug due to its large size and inability to efficiently cross the blood-brain barrier.[1][2] This led to the development of smaller, synthetic peptides that mimic the functional domains of ApoE.

COG1410 is a second-generation ApoE mimetic peptide, developed through rational drug design to improve upon its predecessor, COG133.[3] It is derived from the receptor-binding region of ApoE, specifically corresponding to amino acids 138-149.[4][5] To enhance its stability and potency, amino-iso-butyric acid (Aib) substitutions were made at positions 140 and 145.[3][4][5]

Peptide Composition:

Preclinical Efficacy: A Multi-Modal Therapeutic Candidate

COG1410 has been evaluated in a variety of preclinical models, consistently demonstrating neuroprotective, anti-inflammatory, and antimicrobial effects.

Traumatic Brain Injury (TBI)

In models of TBI, COG1410 has been shown to improve functional outcomes and reduce neuronal damage.

Table 1: Efficacy of COG1410 in Preclinical TBI Models

| Animal Model | Injury Model | COG1410 Dose & Administration | Key Outcomes | Reference |

| Rat | Controlled Cortical Impact (CCI) | 0.8 mg/kg IV, 30 min and 24h post-CCI | - Significantly improved reference and working memory in Morris Water Maze.- Reduced lesion size. | [6] |

| Rat | Fluid Percussion Injury (FPI) | 1.0 mg/kg IV (2 & 4h post) and IP (24, 48, 72h post) | - Significantly improved memory retention.- Reduced cortical tissue loss (Vehicle: 11.79% reduction; COG1410: 6.42% reduction). | [3] |

| Mouse | Closed Head Injury | Single 1.0 mg/kg IV, 2h post-TBI | - Improved vestibulomotor function.- Attenuated microglial activation and neuronal death in the hippocampus. | [7][8] |

| Mouse | Controlled Cortical Impact (CCI) | 1 mg/kg daily IV | - Suppressed matrix metalloproteinase-9 activity.- Reduced blood-brain barrier disruption and vasogenic edema. | [9] |

Ischemic Stroke

COG1410 has shown promise in animal models of ischemic stroke by protecting the blood-brain barrier and reducing inflammation.

Table 2: Efficacy of COG1410 in a Preclinical Ischemic Stroke Model

| Animal Model | Injury Model | COG1410 Dose & Administration | Key Outcomes | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 1 mg/kg IV, immediately after suture insertion | - Significantly reduced blood-brain barrier permeability (Evans blue leakage).- Downregulated MMP activity and upregulated occludin expression.- Reversed microglial activation and suppressed COX-2 expression. | [10][11] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | Single 1.0 mg/kg IV, 120 min post-MCAO | - Significantly improved vestibulomotor function.- Decreased post-stroke locomotor asymmetry.- Reduced infarct volume. | [12][13] |

Intracerebral Hemorrhage (ICH)

Studies in a murine model of ICH have demonstrated the potential of COG1410 to improve functional recovery.

Table 3: Efficacy of COG1410 in a Preclinical Intracerebral Hemorrhage Model

| Animal Model | Injury Model | COG1410 Dose & Administration | Key Outcomes | Reference |

| Mouse | Collagenase-induced ICH | 2 mg/kg IV, 30 min post-ICH and daily for 5 days | - Reduced functional deficit (Rotorod performance).- Decreased brain concentrations of inflammatory proteins.- Reduced cerebral edema. | [14][15] |

Alzheimer's Disease (AD)

In a transgenic mouse model of Alzheimer's disease, COG1410 has been shown to reduce amyloid-β pathology and improve cognitive function.

Table 4: Efficacy of COG1410 in a Preclinical Alzheimer's Disease Model

| Animal Model | Disease Model | COG1410 Dose & Administration | Key Outcomes | Reference |

| APP/PS1 Transgenic Mouse | Alzheimer's Disease | Not specified | - Improved spatial learning and memory.- Reduced Aβ deposition.- Reverted the ratio of A1/A2 reactive astrocytes. | [16] |

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of COG1410.

Table 5: Antimicrobial Activity of COG1410

| Organism | Key Findings | Reference |

| Mycobacterium smegmatis | Binds to and interferes with ClpC ATPase activity. | [17] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of COG1410 are mediated through multiple signaling pathways, primarily revolving around its anti-inflammatory and pro-survival actions.

Modulation of Neuroinflammation

A key mechanism of COG1410 is its ability to suppress the inflammatory response following injury. This is achieved in part through its interaction with the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) .[10][11] Activation of TREM2 by COG1410 is thought to initiate a signaling cascade that leads to the suppression of microglial activation and the production of pro-inflammatory cytokines.[10][11]

Regulation of Apoptosis

COG1410 also exerts a pro-survival effect by modulating apoptotic pathways. It has been shown to regulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[18] Additionally, COG1410 can suppress the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammation.[18]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of COG1410.

Animal Models of Neurological Injury

The CCI model is a widely used and reproducible method for inducing focal TBI.[19][20]

-

Animal Preparation: Anesthetize the animal (e.g., rat) and secure it in a stereotactic frame. Shave the scalp and make a midline incision to expose the skull.

-

Craniotomy: Perform a craniotomy over the target cortical area (e.g., sensorimotor or frontal cortex), taking care to leave the dura mater intact.

-

Impact Induction: Position the impactor tip (pneumatic or electromagnetic) perpendicular to the exposed dura. The impact parameters (velocity, depth, and dwell time) are precisely controlled to produce a consistent injury.

-

Closure: Following the impact, the bone flap may be replaced or discarded, and the scalp is sutured.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia and monitoring.

The intraluminal suture MCAO model is a common method for inducing focal cerebral ischemia.[21][22][23][24]

-

Animal Preparation: Anesthetize the animal (e.g., rat) and make a ventral midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Suture Insertion: Ligate the distal ECA and place a temporary ligature around the CCA. Insert a silicone-coated monofilament suture into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.

-

Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the suture is withdrawn.

-

Closure and Recovery: The incisions are closed, and the animal is allowed to recover.

Behavioral Assessments

The MWM is used to assess spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues. Latency to find the platform and path length are recorded.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.

-

Working Memory Task: The platform location is changed daily to assess the ability to acquire and retain new information.

Histological and Molecular Analyses

IHC is used to visualize and quantify microglial activation (Iba-1) and astrogliosis (GFAP).[1][25][26][27]

-

Tissue Preparation: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is then removed, post-fixed, and sectioned.

-

Staining:

-

Wash sections and perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against Iba-1 or GFAP.

-

Incubate with a corresponding secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.

-

Mount and coverslip the sections.

-

-

Analysis: Visualize under a microscope and quantify the number and morphology of stained cells.

Western blotting is used to quantify the expression levels of apoptotic proteins.[28][29][30][31][32]

-

Protein Extraction: Homogenize brain tissue or lyse cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against Bax and Bcl-2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).

Clinical Development Status

Despite the extensive and promising preclinical data, a thorough search of clinical trial registries and published literature did not reveal any ongoing or completed clinical trials for COG1410. One source explicitly states that no clinical trial of COG1410 is currently registered or being conducted.[10] Therefore, the clinical safety and efficacy of COG1410 in humans have not yet been evaluated.

Conclusion and Future Directions

COG1410 has emerged from preclinical studies as a potent therapeutic candidate with a multifaceted mechanism of action that addresses key pathological processes in neurological injury, including neuroinflammation and apoptosis. The robust and consistent efficacy data across various animal models of TBI, stroke, and neurodegenerative disease, coupled with its antimicrobial properties, underscore its potential for further development.

The logical next step for the COG1410 development program would be to advance into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic profile in healthy human volunteers. Subsequent clinical development would likely target specific indications where it has shown the most promise in preclinical models, such as acute neurological injuries. Further research into its antimicrobial mechanism and potential synergistic effects with existing antibiotics could also open new therapeutic avenues. The transition from a promising preclinical candidate to a clinically validated therapeutic will require rigorous investigation in human subjects.

References

- 1. Immunohistochemistry (HIS) for Aβ1-42, Iba1, and GFAP [bio-protocol.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. COG1410, an Apolipoprotein E-based Peptide, Improves Cognitive Performance and Reduces Cortical Loss Following Moderate Fluid Percussion Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ApoE Mimetic Peptide COG1410 Exhibits Strong Additive Interaction with Antibiotics Against Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Apolipoprotein E-Mimetic Peptide COG1410 Enhances Retinal Ganglion Cell Survival by Attenuating Inflammation and Apoptosis Following TONI [frontiersin.org]

- 6. COG1410 Improves Cognitive Performance and Reduces Cortical Neuronal Loss in the Traumatically Injured Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury. [scholars.duke.edu]

- 8. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apolipoprotein E-Mimetic COG1410 Reduces Acute Vasogenic Edema following Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apolipoprotein E mimetic peptide COG1410 alleviates blood‑brain barrier injury in a rat model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: COG1410, a novel apolipoprotein-E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia. [scholars.duke.edu]

- 13. COG1410, a novel apolipoprotein-E mimetic, improves functional and morphological recovery in a rat model of focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The apoE-mimetic peptide, COG1410, improves functional recovery in a murine model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An apoE-derived mimic peptide, COG1410, alleviates early brain injury via reducing apoptosis and neuroinflammation in a mouse model of subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Controlled Cortical Impact Model of Experimental Brain Trauma: Overview, Research Applications, and Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Controlled Cortical Impact Model for Traumatic Brain Injury [jove.com]

- 21. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 25. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 26. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 27. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

NOTA-COG1410 as an Apolipoprotein E Mimetic Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOTA-COG1410 is a promising therapeutic agent that mimics the neuroprotective and anti-inflammatory functions of Apolipoprotein E (ApoE). As a synthetic peptide, it overcomes the limitations of the full-length ApoE protein, such as its inability to cross the blood-brain barrier. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data. The information presented herein is intended to support further research and development of this ApoE mimetic peptide for various neurological disorders.

Introduction: The Role of ApoE and the Rationale for Mimetic Peptides

Apolipoprotein E (ApoE) is a crucial protein involved in lipid transport in the brain and plays a significant role in neuronal maintenance, repair, and immune modulation. Its neuroprotective functions are well-documented, making it a molecule of interest for therapeutic interventions in neurodegenerative diseases and acute brain injury. However, the large size of the ApoE protein prevents it from crossing the blood-brain barrier, limiting its therapeutic potential when administered peripherally.

ApoE mimetic peptides, such as COG1410, are designed to replicate the beneficial functions of ApoE in a smaller, more deliverable package. COG1410 is derived from the receptor-binding region of ApoE and has been shown to exert potent anti-inflammatory and neuroprotective effects. The addition of a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator to COG1410 allows for radiolabeling, enabling in vivo imaging and biodistribution studies.

Core Mechanism of Action

This compound, as an ApoE mimetic, exerts its effects through interaction with key cell surface receptors, initiating downstream signaling cascades that modulate inflammation and promote neuronal survival.

Receptor Interactions

COG1410 has been shown to interact with at least two critical receptors in the central nervous system:

-

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2): Predominantly expressed on microglia, TREM2 is a key regulator of the brain's immune response. COG1410 binding to TREM2 is thought to be a primary mechanism for its anti-inflammatory effects.

-

Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1): A member of the LDL receptor family, LRP1 is involved in various cellular processes, including endocytosis of lipoproteins and regulation of signaling pathways. Interaction with LRP1 contributes to the neuroprotective effects of COG1410.

While direct binding studies with other members of the LDL receptor family, such as the LDL receptor (LDLR) and the very-low-density lipoprotein receptor (VLDLR), are not extensively documented for COG1410, its origin from the ApoE receptor-binding domain suggests potential interactions that warrant further investigation.

Downstream Signaling Pathways

The binding of COG1410 to its receptors triggers several key signaling pathways:

-

PI3K/Akt Pathway: Activation of this pathway is a crucial component of the neuroprotective effects of COG1410. The PI3K/Akt pathway is known to promote cell survival and inhibit apoptosis.

-

NF-κB Signaling: COG1410 has been shown to suppress the activation of NF-κB, a master regulator of inflammation. This leads to a reduction in the production of pro-inflammatory cytokines.

-

BDNF/TrkB Signaling: In the context of Alzheimer's disease, COG1410 has been associated with the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB. This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of COG1410 in various models of neurological disorders.

| Parameter | Animal Model | Treatment Regimen | Key Finding | Reference |

| Cognitive Function (Morris Water Maze) | Traumatic Brain Injury (TBI) - Mouse | 0.8 mg/kg IV at 30 min and 24h post-CCI | Significantly improved performance in reference and working memory tasks. | [1][2] |

| Cognitive Function (Morris Water Maze) | Alzheimer's Disease (APP/PS1 mice) | Not specified | Effectively improved performance in spatial learning and memory. | [3] |

| Lesion Volume Reduction | Traumatic Brain Injury (TBI) - Mouse | 0.8 mg/kg IV at 30 min and 24h post-CCI | Significantly reduced the size of the injury cavity. | [1] |

| Neuronal Loss Reduction | Traumatic Brain Injury (TBI) - Mouse | 0.8 mg/kg IV at 30 min and 24h post-CCI | Reduced the number of degenerating neurons in the frontal cortex. | [1] |

| Amyloid-β Plaque Reduction | Alzheimer's Disease (APP/PS1 mice) | Not specified | Reduced Aβ deposition in the dentate gyrus. | [3] |

| Blood-Brain Barrier Permeability | Ischemic Stroke - Rat | Not specified | Significantly reduced BBB permeability. | [4] |

Table 1: In Vivo Efficacy of COG1410 in Neurological Disorder Models

| Parameter | In Vitro Model | Effect of COG1410 | Reference |

| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) | Activated Microglia/Macrophages | Attenuated production of pro-inflammatory cytokines. | [5] |

| Microglial Activation | OGD/R-treated BV2 cells | Significantly reversed microglia activation. | [4] |

| Apoptosis | Subarachnoid Hemorrhage Model | Suppressed caspase-3 cleavage and regulated the Bax/Bcl-2 ratio. | [5] |

Table 2: In Vitro Anti-inflammatory and Neuroprotective Effects of COG1410

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify the NOTA-conjugated COG1410 peptide.

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the COG1410 sequence. Use a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

-

NOTA Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple the NOTA chelator (pre-activated) to the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.[6][7]

In Vitro Binding Assay: Competitive Radioligand Binding

Objective: To determine the binding affinity (Ki) of COG1410 for a specific receptor (e.g., TREM2 or LRP1).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the receptor of interest.

-

Radioligand: Use a radiolabeled ligand known to bind to the receptor with high affinity.

-

Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled COG1410.[8]

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of COG1410 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[8]

In Vivo Efficacy Study: Traumatic Brain Injury Model

Objective: To evaluate the neuroprotective and cognitive-enhancing effects of COG1410 in a mouse model of TBI.

Methodology:

-

Animal Model: Induce a controlled cortical impact (CCI) injury in mice.[4]

-

Drug Administration: Administer COG1410 intravenously at specified doses and time points post-injury (e.g., 0.8 mg/kg at 30 minutes and 24 hours).

-

Behavioral Testing (Morris Water Maze):

-

Histological Analysis: At the end of the study, sacrifice the animals and perform histological staining of brain sections to assess lesion volume and neuronal survival (e.g., using Nissl or Fluoro-Jade staining).

Visualizations: Signaling Pathways and Workflows

Caption: COG1410 signaling cascade.

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. ApoE Mimic Peptide COG1410 Reduces Aβ Deposition and Improves Cognitive Function by Inducing the Transformation of A1/A2 Reactive Astrocytes and Increasing the BDNF Concentration in Brain of APP/PS1 Double Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COG1410, a novel apolipoprotein E-based peptide, improves functional recovery in a murine model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. protocols.io [protocols.io]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. STANDARD OPERATING PROCEDURE FOR OPERATION AND MAINTENANCE OF MORRIS WATER MAZE | Research SOP [researchsop.com]

- 10. staff.flinders.edu.au [staff.flinders.edu.au]

- 11. UC Davis - Morris Water Maze [protocols.io]

The Cellular Landscape of TREM2 Expression: A Technical Guide for Researchers

An In-depth Examination of the Triggering Receptor Expressed on Myeloid Cells 2

Introduction

Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is a transmembrane glycoprotein (B1211001) that plays a critical role in the regulation of immune responses, particularly within the myeloid lineage. Its functions are integral to phagocytosis, inflammation modulation, and cell survival. Dysregulation of TREM2 signaling has been implicated in a range of pathologies, most notably in neurodegenerative disorders such as Alzheimer's disease, making it a key target for therapeutic development. This technical guide provides a comprehensive overview of the cellular expression of TREM2, details on its signaling pathway, and methodologies for its detection and quantification, tailored for researchers, scientists, and drug development professionals.

Cellular Expression of TREM2

TREM2 is predominantly expressed in a specific subset of myeloid cells, which are integral to the innate immune system. The primary cell types expressing TREM2 are microglia, macrophages, osteoclasts, and dendritic cells.[1][2][3]

Microglia

Within the central nervous system (CNS), TREM2 is most prominently expressed by microglia, the resident immune cells of the brain.[1][3] Microglial TREM2 is crucial for a variety of functions, including the clearance of apoptotic neurons and amyloid-beta plaques, synaptic pruning, and the resolution of inflammation.[1] Expression of TREM2 in microglia can be upregulated in response to brain injury and in neurodegenerative disease contexts.[1]

Macrophages

Various populations of tissue-resident macrophages express TREM2, including those in the adipose tissue, adrenal gland, and placenta.[1] Notably, tumor-associated macrophages (TAMs), which are often implicated in creating an immunosuppressive tumor microenvironment, are characterized by high TREM2 expression.[1] In the liver, TREM2 is expressed by macrophages that respond to injury.[1]

Osteoclasts

TREM2 is expressed on osteoclasts, the myeloid-derived cells responsible for bone resorption.[1] The TREM2/DAP12 signaling pathway is essential for osteoclast differentiation and function, and mutations in TREM2 can lead to bone cysts, as seen in Nasu-Hakola disease.

Dendritic Cells

Immature monocyte-derived dendritic cells also express TREM2.[1] In the intestine, TREM2 is expressed by myeloid-derived dendritic cells and macrophages and is implicated in inflammatory bowel disease.[1]

Quantitative Expression of TREM2

The following tables summarize the relative expression levels of TREM2 across different cell types, compiled from single-cell RNA sequencing data and other quantitative analyses.

Table 1: Relative TREM2 mRNA Expression in Human Myeloid Cells (Normalized Values)

| Cell Type | Relative mRNA Expression (Normalized) | Data Source |

| Microglia | High | Single-cell RNA-seq |

| Macrophages (general) | Moderate to High | Single-cell RNA-seq |

| Tumor-Associated Macrophages | High | Single-cell RNA-seq |

| Osteoclasts | Moderate | In vitro differentiation studies |

| Dendritic Cells (immature) | Moderate | Flow cytometry and RNA-seq |

| Monocytes | Low to undetectable | Single-cell RNA-seq |

Table 2: TREM2 Protein Expression in Key Cell Types

| Cell Type | Protein Expression Level | Detection Method |

| Microglia | High | Immunohistochemistry, Western Blot |

| Macrophages | Moderate to High | Flow Cytometry, Western Blot |

| Osteoclasts | Moderate | Western Blot |

| Dendritic Cells | Moderate | Flow Cytometry |

TREM2 Signaling Pathway

TREM2 forms a receptor-signaling complex with the transmembrane adapter protein DAP12 (also known as TYROBP). Upon ligand binding, TREM2 engagement leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by Src family kinases. This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).

Activated Syk initiates a downstream signaling cascade involving the phosphorylation of key effector molecules, including Phospholipase C gamma (PLCγ) and the p85 subunit of Phosphoinositide 3-kinase (PI3K). Activation of the PI3K-Akt-mTOR pathway is crucial for supporting the metabolic fitness and survival of microglia. PLCγ activation leads to an increase in intracellular calcium levels and the activation of transcription factors such as NFAT. These signaling events ultimately regulate a range of cellular functions, including phagocytosis, cytokine production, cell proliferation, and survival.

Experimental Protocols

Immunohistochemistry/Immunofluorescence for TREM2 in Human Brain Tissue

This protocol provides a general framework for the detection of TREM2 in formalin-fixed, paraffin-embedded human brain tissue.

1. Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 x 5 minutes.

-

Immerse in 100% Ethanol: 2 x 3 minutes.

-

Immerse in 95% Ethanol: 1 x 3 minutes.

-

Immerse in 70% Ethanol: 1 x 3 minutes.

-

Rinse in distilled water: 2 x 3 minutes.

2. Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat slides in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature for 20 minutes.

-

Rinse in Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST): 3 x 5 minutes.

3. Blocking:

-

Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to block non-specific antibody binding.

4. Primary Antibody Incubation:

-

Dilute the primary anti-TREM2 antibody in blocking buffer. A recommended starting dilution is 1:100 to 1:500, but this should be optimized.

-

Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

-

Rinse slides in TBST: 3 x 5 minutes.

-

Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. For immunofluorescence, use a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).

6. Detection (for Immunohistochemistry):

-

Rinse slides in TBST: 3 x 5 minutes.

-

Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30 minutes at room temperature.

-

Rinse slides in TBST: 3 x 5 minutes.

-

Develop with a diaminobenzidine (DAB) substrate solution until the desired stain intensity is reached.

-

Rinse with distilled water to stop the reaction.

7. Counterstaining and Mounting:

-

Counterstain with hematoxylin (B73222) for 30-60 seconds.

-

Differentiate in acid alcohol and blue in running tap water.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

8. Visualization (for Immunofluorescence):

-

Rinse slides in TBST: 3 x 5 minutes.

-

Mount with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using a fluorescence microscope.

Flow Cytometry for TREM2 on Human Macrophages

This protocol describes the staining of surface TREM2 on human macrophages for flow cytometric analysis.

1. Cell Preparation:

-

Harvest macrophages and wash with ice-cold PBS.

-

Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1 x 10^6 cells/mL.

2. Fc Receptor Blocking:

-

Add Fc block (e.g., human IgG) to the cell suspension and incubate for 15 minutes on ice to prevent non-specific antibody binding.

3. Primary Antibody Staining:

-

Add a fluorescently conjugated anti-human TREM2 antibody (or a purified primary antibody followed by a fluorescent secondary antibody) at the predetermined optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

4. Washing:

-

Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5 minutes.

5. (Optional) Secondary Antibody Staining:

-

If an unconjugated primary antibody was used, resuspend the cell pellet in FACS buffer containing a fluorescently conjugated secondary antibody.

-

Incubate for 30 minutes on ice in the dark.

-

Wash twice with FACS buffer.

6. Data Acquisition:

-

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Acquire data on a flow cytometer. Include appropriate isotype controls and unstained cells for gating.

Western Blotting for TREM2

This protocol outlines the detection of TREM2 protein in cell lysates by Western blotting.

1. Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

2. SDS-PAGE:

-

Load samples onto a 10-12% polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.

4. Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

5. Primary Antibody Incubation:

-

Incubate the membrane with a primary anti-TREM2 antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

6. Secondary Antibody Incubation:

-

Wash the membrane 3 x 10 minutes with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

7. Detection:

-

Wash the membrane 3 x 10 minutes with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using a chemiluminescence imaging system or X-ray film.

Quantitative RT-PCR for TREM2

This protocol describes the quantification of TREM2 mRNA expression.

1. RNA Extraction:

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for TREM2, and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Example human TREM2 primers:

-

Forward: 5'-CTGCTAACTCGGGACACACG-3'

-

Reverse: 5'-GTGGAGACAGGCAGAGATGG-3'

-

4. qPCR Program:

-

Perform the qPCR using a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

5. Data Analysis:

-

Calculate the relative expression of TREM2 using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

TREM2 is a key myeloid cell receptor with diverse and critical functions in immunity and tissue homeostasis. Its prominent expression in microglia, macrophages, osteoclasts, and dendritic cells underscores its importance in both physiological and pathological processes. The methodologies detailed in this guide provide a robust framework for researchers to investigate the expression and function of TREM2, paving the way for a deeper understanding of its role in disease and the development of novel therapeutic strategies.

References

- 1. Frontiers | TREM2+ macrophages: a key role in disease development [frontiersin.org]

- 2. TREM2 on microglia cell surface binds to and forms functional binary complexes with heparan sulfate modified with 6-O-sulfation and iduronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.pasteur.fr [research.pasteur.fr]

An In-depth Technical Guide on the Core Function of the NOTA Chelator in Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the evolving landscape of nuclear medicine, the development of stable, target-specific radiopharmaceuticals is paramount for both diagnostic imaging and therapeutic applications. Central to this endeavor is the bifunctional chelator, a molecule tasked with securely binding a radiometal while being covalently attached to a biological targeting vector. Among the premier chelators, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has established itself as a versatile and robust framework. Its pre-organized macrocyclic structure provides a high-affinity binding pocket for a variety of medically relevant radiometals, forming complexes of exceptional thermodynamic stability and kinetic inertness. This guide provides a comprehensive technical overview of the NOTA chelator, detailing its coordination chemistry, summarizing key quantitative performance data, outlining experimental protocols for its use, and visualizing the critical workflows involved in the creation of NOTA-based radiopharmaceuticals.

Core Principles of the NOTA Chelator

NOTA is a macrocyclic chelator built upon a nine-membered triazacyclononane ring functionalized with three pendant acetate (B1210297) arms.[1] This structure creates a pre-organized, hexadentate coordination cavity that is exceptionally well-suited for sequestering trivalent and divalent metal ions.[2]

Coordination Chemistry: The chelation process involves the coordination of the metal ion by the three nitrogen atoms of the macrocyclic ring and the three carboxylate oxygen atoms from the pendant arms.[2] This forms a highly stable, cage-like complex that effectively encapsulates the radiometal.[2] The hard nitrogen and oxygen donor atoms of NOTA make it particularly suitable for hard metal ions like Gallium(III) and borderline ions like Copper(II).[2] This inherent structural stability is critical for in vivo applications, as it prevents the premature release of the radionuclide, which would otherwise lead to off-target radiation dose and diminished imaging contrast.[2][3]

Bifunctional Nature: NOTA and its derivatives are bifunctional chelating agents (BFCAs).[4][5] One part of the molecule—the NOTA core—securely binds the radiometal. The other part possesses a reactive functional group, such as an isothiocyanate (e.g., in p-SCN-Bn-NOTA), which allows for covalent conjugation to targeting biomolecules like peptides, antibodies, or small molecules.[6][] This dual functionality is the cornerstone of modern radiopharmaceutical design, enabling the precise delivery of radiation to specific biological targets.[5]

Key Applications and Radionuclide Compatibility

NOTA's versatility allows it to be used with several key radionuclides in nuclear medicine, primarily for Positron Emission Tomography (PET) imaging.

-

Gallium-68 (B1239309) (⁶⁸Ga): NOTA is considered a gold standard chelator for ⁶⁸Ga.[5][8] It forms a highly stable complex with ⁶⁸Ga, with a very high thermodynamic stability constant (log K ≈ 30.98).[2] Radiolabeling with ⁶⁸Ga can be achieved rapidly under mild conditions, often at room temperature and moderate pH, which is advantageous for heat-sensitive biomolecules.[5][8]

-

Copper-64 (⁶⁴Cu): NOTA also forms stable complexes with ⁶⁴Cu, making it a superior chelator for ⁶⁴Cu-based PET imaging compared to other macrocycles like DOTA.[9][10][11] The resulting complexes show excellent in vivo stability, with lower liver uptake compared to ⁶⁴Cu-DOTA conjugates, indicating less demetallation.[9][11]

-

Aluminum-[¹⁸F]Fluoride (Al¹⁸F): A significant advancement in ¹⁸F radiochemistry involves the chelation of the Al¹⁸F complex by NOTA.[12][13] This method combines the favorable decay properties and longer half-life of ¹⁸F with the convenient, aqueous-based labeling chemistry of chelators.[13] While the labeling conditions can require heating, the approach avoids the complex multi-step organic synthesis often associated with traditional ¹⁸F labeling.[13][14]

Quantitative Data and Performance Metrics

The selection of a chelator is a data-driven process. The following tables summarize key quantitative parameters for NOTA with common radiometals.

| Parameter | ⁶⁸Ga-NOTA | ⁶⁴Cu-NOTA | Al¹⁸F-NOTA | Reference |

| Thermodynamic Stability (log K) | ~30.98 | ~21.6 - 23.33 | Stable, but value not typically reported | [2] |

| Typical Labeling pH | 3.5 - 5.5 | 5.5 - 7.2 | ~4.0 - 5.5 | [2][15][16] |

| Typical Labeling Temperature | Room Temperature - 95°C | Room Temperature - 95°C | 70°C - 120°C | [2][15][16] |

| Typical Labeling Time | 5 - 15 minutes | 10 - 30 minutes | 15 - 30 minutes | [2][16] |

| Typical Radiochemical Yield (RCY) | >95% | >95% | >90% (optimized) | [2][16] |

| Table 1: Comparative Labeling Parameters for NOTA with Different Radionuclides. |

| Chelator Conjugate | Radionuclide | Tumor Uptake (%ID/g) | Time p.i. | Model | Reference |

| NOTA-octreotide analog | ⁶⁸Ga | 29.2 ± 0.5 | 2 h | SSTR2-positive tumor | [12] |

| NOTA-octreotide analog | Al¹⁸F | 28.3 ± 5.7 | 2 h | SSTR2-positive tumor | [12] |

| ⁶⁴Cu-NODAGA-Y3-TATE | ⁶⁴Cu | Not specified, but superior tumor/blood ratios | 1, 4, 24 h | SSTR2-positive tumor | [17] |

| ⁶⁴Cu-Cunotadipep | ⁶⁴Cu | High uptake in PSMA-positive tumors | Not specified | Prostate Cancer | [11] |

| Table 2: Selected In Vivo Performance of NOTA-based Radiopharmaceuticals. |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key experimental steps in developing a NOTA-based radiopharmaceutical.

Conjugation of p-SCN-Bn-NOTA to a Targeting Peptide

This protocol describes the covalent attachment of a NOTA derivative to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

-

Targeting peptide with a free primary amine

-

p-SCN-Bn-NOTA (2-S-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid)[]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

PD-10 desalting column or equivalent size-exclusion chromatography

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass Spectrometer (e.g., ESI-MS)

Methodology:

-

Peptide Dissolution: Dissolve the targeting peptide in the sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

Chelator Dissolution: Separately, dissolve a 2- to 5-fold molar excess of p-SCN-Bn-NOTA in a minimal amount of anhydrous DMF or DMSO.

-

Reaction: Add the dissolved p-SCN-Bn-NOTA solution dropwise to the stirring peptide solution. If necessary, add a small amount of DIPEA to maintain the basic pH.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing. The isothiocyanate group reacts with the primary amine on the peptide to form a stable thiourea (B124793) bond.[]

-

Purification (Initial): Remove unconjugated chelator and reaction salts by passing the mixture through a PD-10 desalting column, eluting with deionized water or a volatile buffer (e.g., ammonium (B1175870) acetate).

-

Purification (Final): Purify the NOTA-peptide conjugate using preparative RP-HPLC. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to elute the product.

-

Characterization: Collect the fraction corresponding to the product peak and confirm its identity and purity via analytical RP-HPLC and mass spectrometry to verify the addition of the NOTA moiety.

-

Lyophilization: Freeze-dry the purified conjugate to obtain a stable powder for storage and subsequent radiolabeling.

Radiolabeling of a NOTA-Peptide Conjugate with Gallium-68

This protocol outlines a typical procedure for labeling a NOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)

-

NOTA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Metal-free water and reaction vials

-

Radio-thin-layer chromatography (radio-TLC) or radio-HPLC system for quality control

-

Heating block (optional, for some conjugates)

Methodology:

-

Generator Elution: Elute the ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

-

Precursor Preparation: In a metal-free microcentrifuge tube, dissolve 5-20 nmol of the NOTA-peptide conjugate in a suitable volume of metal-free water.

-

Buffering: Add the sodium acetate buffer to the conjugate solution to adjust the pH to approximately 4.0-4.5.

-

Labeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 100-500 MBq) to the buffered conjugate solution. The final reaction volume should be kept low (e.g., <500 µL) to maintain high reactant concentrations.

-

Incubation: Vortex the mixture gently and incubate at room temperature for 5-10 minutes. For some conjugates, heating at 80-95°C for 5-10 minutes may improve radiochemical yield, though NOTA often facilitates rapid room-temperature labeling.[5][19]

-

Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical radio-TLC system might use a C18 plate with a mobile phase of 1:1 acetonitrile:water. The labeled conjugate will migrate up the plate, while free ⁶⁸Ga remains at the origin. RCP should typically be >95%.

-

Purification (if necessary): If RCP is below the required threshold (e.g., 95%), the product can be purified using a C18 Sep-Pak cartridge. The labeled product is retained on the cartridge, washed with water to remove unchelated ⁶⁸Ga, and then eluted with an ethanol/water mixture.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of key processes.

Diagram 1: Radiopharmaceutical Development Workflow

Caption: Workflow for creating a ⁶⁸Ga-NOTA-peptide radiopharmaceutical.

Diagram 2: Chemical Chelation of a Metal Ion

Caption: Coordination of a trivalent metal ion by the NOTA macrocycle.

Conclusion